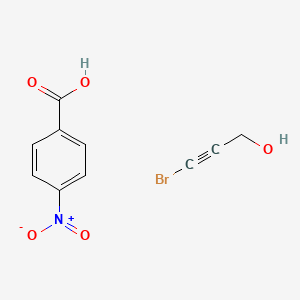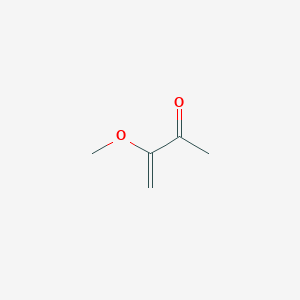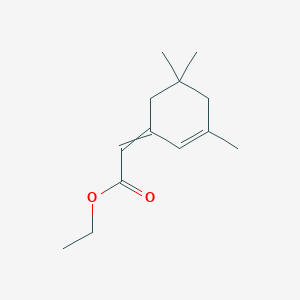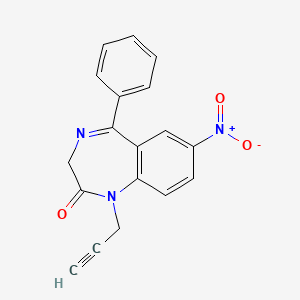
3-Bromoprop-2-yn-1-ol;4-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromoprop-2-yn-1-ol;4-nitrobenzoic acid is a compound that combines two distinct chemical entities: 3-Bromoprop-2-yn-1-ol and 4-nitrobenzoic acid 3-Bromoprop-2-yn-1-ol is an organic compound with a bromine atom attached to a propyne group, while 4-nitrobenzoic acid is a benzoic acid derivative with a nitro group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
3-Bromoprop-2-yn-1-ol: : This compound can be synthesized by the treatment of propargyl alcohol with phosphorus tribromide. The reaction typically involves the following steps:
- Propargyl alcohol is reacted with phosphorus tribromide in an inert solvent such as dichloromethane.
- The reaction mixture is stirred at room temperature until the reaction is complete.
- The product is then purified by distillation or recrystallization .
-
4-Nitrobenzoic Acid: : This compound can be synthesized by the nitration of benzoic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions are as follows:
- Benzoic acid is dissolved in concentrated sulfuric acid.
- Nitric acid is added dropwise to the solution while maintaining the temperature below 10°C.
- The reaction mixture is stirred for several hours, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for these compounds typically involve large-scale reactions using similar synthetic routes but with optimized conditions for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Both 3-Bromoprop-2-yn-1-ol and 4-nitrobenzoic acid can undergo oxidation reactions. For example, 3-Bromoprop-2-yn-1-ol can be oxidized to form 3-bromoprop-2-ynoic acid using oxidizing agents such as potassium permanganate.
Reduction: 4-Nitrobenzoic acid can be reduced to 4-aminobenzoic acid using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
Oxidation: 3-Bromoprop-2-ynoic acid, 4-nitrobenzaldehyde.
Reduction: 4-Aminobenzoic acid.
Substitution: Various substituted propargyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromoprop-2-yn-1-ol;4-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive bromine and nitro groups.
Industry: Used in the synthesis of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 3-Bromoprop-2-yn-1-ol;4-nitrobenzoic acid involves its ability to act as an alkylating agent. The bromine atom in 3-Bromoprop-2-yn-1-ol can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The nitro group in 4-nitrobenzoic acid can participate in redox reactions, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propargyl Bromide: Similar to 3-Bromoprop-2-yn-1-ol but lacks the hydroxyl group.
4-Nitrobenzyl Alcohol: Similar to 4-nitrobenzoic acid but with a hydroxyl group instead of a carboxyl group.
Uniqueness
3-Bromoprop-2-yn-1-ol;4-nitrobenzoic acid is unique due to the combination of a reactive bromine atom and a nitro group, which allows it to participate in a wide range of chemical reactions and makes it valuable in various research applications .
Eigenschaften
CAS-Nummer |
54757-83-4 |
|---|---|
Molekularformel |
C10H8BrNO5 |
Molekulargewicht |
302.08 g/mol |
IUPAC-Name |
3-bromoprop-2-yn-1-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C3H3BrO/c9-7(10)5-1-3-6(4-2-5)8(11)12;4-2-1-3-5/h1-4H,(H,9,10);5H,3H2 |
InChI-Schlüssel |
KPBYIPBHSGWVBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C(C#CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14649108.png)
![9-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}-9H-carbazole](/img/structure/B14649111.png)
![N,N,2-Trimethyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14649114.png)


![2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione](/img/structure/B14649142.png)
![1,2-Dioxaspiro[2.5]octane](/img/structure/B14649148.png)
![1-(2-Chlorophenyl)-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14649151.png)


